
Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate
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Overview
Description
Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring, which is further substituted with an amino and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate typically involves a multi-step process. One common method is the esterification of 2-(4-(1-amino-2-methoxyethyl)phenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of the phenyl ring is coupled with an ethyl ester group in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-(4-(1-nitro-2-methoxyethyl)phenyl)acetate.
Reduction: Formation of 2-(4-(1-amino-2-methoxyethyl)phenyl)ethanol.
Substitution: Formation of 2-(4-(1-amino-2-alkyl)phenyl)acetate, where the methoxy group is replaced by an alkyl group.
Scientific Research Applications
Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can interact with enzymes and receptors in the body, modulating various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate can be compared with similar compounds such as:
Ethyl 2-(4-(1-amino-2-ethoxyethyl)phenyl)acetate: Similar structure but with an ethoxy group instead of a methoxy group, leading to different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)propanoate: Similar structure but with a propanoate group instead of an acetate group, influencing its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Biological Activity
Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by an ethyl ester group, an amino group, and a methoxyethyl substituent on a phenyl ring. Its molecular formula is C14H19N1O3, with a molecular weight of approximately 251.31 g/mol. The presence of the amino group suggests potential interactions with various biological targets, including enzymes and receptors.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can affect carbonic anhydrase activity, which plays a role in pH regulation and ion transport in cells .
- Cellular Uptake : The compound's structure facilitates cellular uptake, allowing it to exert effects on intracellular signaling pathways. This is particularly relevant in cancer research where compounds are evaluated for their ability to induce apoptosis in tumor cells .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound could induce apoptosis in various cancer cell lines. For example, compounds with similar structural motifs have shown significant increases in annexin V-FITC positive cells, indicating enhanced apoptotic activity compared to controls .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Research indicates that derivatives with similar structures exhibit significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Study 1: Enzyme Inhibition
A study focusing on the inhibition of carbonic anhydrase (CA) revealed that certain derivatives of this compound exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, highlighting their selectivity over other isoforms . This selectivity is crucial for developing targeted therapies with minimized side effects.
Study 2: Anticancer Efficacy
In another investigation, the compound was tested against MDA-MB-231 breast cancer cells. Results indicated a significant increase in apoptosis markers when treated with this compound compared to untreated controls. The study reported a fold increase in late apoptotic cells, suggesting a robust anticancer effect attributable to the compound's structural features .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
ethyl 2-[4-(1-amino-2-methoxyethyl)phenyl]acetate |
InChI |
InChI=1S/C13H19NO3/c1-3-17-13(15)8-10-4-6-11(7-5-10)12(14)9-16-2/h4-7,12H,3,8-9,14H2,1-2H3 |
InChI Key |
LBGUVYQMQYEDIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(COC)N |
Origin of Product |
United States |
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